5-Ethoxycarbonyl-2-(2-methylpropyl)pyrazole-3-carboxylic acid
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Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazoles can be synthesized through several methods. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Molecular Structure Analysis
In the parent pyrazole, the molecular structure consists of a five-membered ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, they can be subjected to oxidation to afford a wide variety of pyrazoles . They can also participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .
Physical and Chemical Properties Analysis
The physical and chemical properties of a pyrazole can vary depending on its specific structure. For example, the compound “Ethyl 3-Methylpyrazole-5-carboxylate” has a molecular weight of 154.1665 .
Safety and Hazards
Future Directions
The future directions in the field of pyrazole research are vast and exciting. Pyrazoles are being increasingly used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also being explored for their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Properties
IUPAC Name |
5-ethoxycarbonyl-2-(2-methylpropyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-4-17-11(16)8-5-9(10(14)15)13(12-8)6-7(2)3/h5,7H,4,6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEBWPWZILRBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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